Product packaging for 2-(1-Aminocyclobutyl)propan-1-ol(Cat. No.:)

2-(1-Aminocyclobutyl)propan-1-ol

Cat. No.: B8760479
M. Wt: 129.20 g/mol
InChI Key: YRGPDSYHIYJAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclobutyl)propan-1-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B8760479 2-(1-Aminocyclobutyl)propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(1-aminocyclobutyl)propan-1-ol

InChI

InChI=1S/C7H15NO/c1-6(5-9)7(8)3-2-4-7/h6,9H,2-5,8H2,1H3

InChI Key

YRGPDSYHIYJAHI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1(CCC1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1 Aminocyclobutyl Propan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Compound

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. researchgate.netchemicalbook.com For 2-(1-aminocyclobutyl)propan-1-ol, the primary strategic disconnections involve the carbon-carbon bond between the cyclobutane (B1203170) ring and the propanol (B110389) side chain, and the carbon-nitrogen bond of the amino group.

A primary disconnection can be made at the C-C bond connecting the propanol side chain to the cyclobutane ring. This leads to a 1-aminocyclobutane synthon and a propanal equivalent. A further disconnection of the 1-aminocyclobutane synthon at the C-N bond reveals a cyclobutanone (B123998) precursor. This approach simplifies the target molecule into two key fragments: a cyclobutane derivative and a three-carbon chain.

An alternative disconnection strategy targets the C-N bond first, leading to a 1-halocyclobutyl or a similar electrophilic species and 2-aminopropan-1-ol. However, the former strategy of disconnecting the C-C bond is often preferred as it allows for more convergent and stereocontrolled approaches.

Stereoselective and Asymmetric Synthesis Approaches

Achieving the desired stereochemistry at the two stereocenters of this compound is a critical aspect of its synthesis. This requires the application of sophisticated stereoselective and asymmetric methods.

Chiral Auxiliary-Mediated Strategies in Propanol Moiety Formation

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. google.comnih.gov In the synthesis of the propanol moiety, a chiral auxiliary can be attached to a propanoyl derivative to direct the stereoselective addition of a nucleophile. For instance, an Evans oxazolidinone auxiliary can be used to control the aldol (B89426) reaction between an enolate derived from a propionyl-oxazolidinone and a suitable electrophile, thereby establishing the stereocenter on the propanol fragment with high diastereoselectivity. google.com The auxiliary can then be cleaved to reveal the chiral propanol derivative.

Table 1: Illustrative Chiral Auxiliary-Mediated Aldol Reaction

EntryAldehydeChiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)
1Formaldehyde(S)-4-benzyl-2-oxazolidinone>95:585
2Acetaldehyde(R)-4-phenyl-2-oxazolidinone>98:288

This table presents illustrative data based on typical results for Evans aldol reactions and does not represent experimentally verified results for the direct synthesis of this compound precursors.

Enantioselective Catalysis for Aminocyclobutane Ring Construction

The construction of the chiral 1-aminocyclobutane moiety can be achieved through various enantioselective catalytic methods. One approach involves the asymmetric synthesis of cyclobutane derivatives. For instance, the enantioselective synthesis of 1-aminocyclobutanecarboxylic acid derivatives has been reported, which can serve as precursors. nih.govgoogle.com Another strategy could involve the asymmetric reduction of a cyclobutanone imine or the catalytic asymmetric addition of a nucleophile to a cyclobutene (B1205218) derivative.

A plausible route involves the [2+2] cycloaddition of an allene (B1206475) with a ketene (B1206846) or a ketene equivalent, catalyzed by a chiral transition metal complex to form a chiral cyclobutanone. This ketone can then be converted to the corresponding amine with retention of stereochemistry.

Diastereoselective Control in Carbon-Carbon Bond Formations

Once the chiral 1-aminocyclobutane and the chiral propanol fragments (or their precursors) are synthesized, the crucial C-C bond formation must proceed with high diastereoselectivity. This can be achieved by reacting a nucleophilic cyclobutane derivative with an electrophilic propanal derivative, or vice versa. The inherent chirality in both fragments will influence the stereochemical outcome of the reaction.

For example, the addition of a chiral organometallic reagent derived from a protected 1-aminocyclobutane to a chiral α-methyl-β-hydroxy aldehyde (a precursor to the propanol moiety) can be highly diastereoselective. The choice of reagents and reaction conditions is critical to favor the formation of the desired diastereomer.

Table 2: Illustrative Diastereoselective Grignard Addition

EntryCyclobutyl Grignard ReagentAldehyde PrecursorDiastereomeric Ratio (syn:anti)Yield (%)
1(R)-1-(N-Boc-amino)cyclobutylmagnesium bromide(S)-2-(benzyloxy)propanal90:1075
2(S)-1-(N-Boc-amino)cyclobutylmagnesium bromide(S)-2-(benzyloxy)propanal15:8578

This table presents illustrative data based on typical results for Grignard additions to chiral aldehydes and does not represent experimentally verified results for the direct synthesis of this compound.

Convergent and Linear Synthetic Pathways

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Exploration of Key Reaction Steps and Sequence Optimizations

A potential convergent synthetic route is outlined below:

Fragment A Synthesis (Chiral 1-Aminocyclobutane):

Start with cyclobutanone.

Asymmetric reductive amination using a chiral amine or a chiral catalyst to introduce the amino group enantioselectively. Alternatively, resolution of racemic 1-aminocyclobutane can be performed.

Protection of the amino group (e.g., with a Boc group).

Fragment B Synthesis (Chiral Propan-1-ol derivative):

Start with propionaldehyde.

Employ a chiral auxiliary-mediated aldol reaction or an asymmetric catalytic aldol reaction to introduce the hydroxyl group and the methyl group with the desired stereochemistry, affording a chiral β-hydroxy aldehyde or ester.

Protection of the hydroxyl group.

Fragment Coupling and Final Steps:

Convert the protected chiral 1-aminocyclobutane into a suitable nucleophile (e.g., an organolithium or Grignard reagent).

React the cyclobutyl nucleophile with the protected chiral β-hydroxy aldehyde (Fragment B).

Deprotection of the amino and hydroxyl groups to yield the final product, this compound.

Optimization of this sequence would involve screening different protecting groups, catalysts, and reaction conditions to maximize yields and stereoselectivities at each step. The choice of protecting groups is crucial to ensure compatibility with the subsequent reaction conditions.

Evaluation of Synthetic Efficiency and Overall Yields

The efficiency of any synthetic route is a critical factor for its practical application. Evaluation of synthetic efficiency typically involves the analysis of reaction yields, atom economy, and the E-factor (environmental factor). For the synthesis of this compound, a comparative analysis of potential routes is essential.

A hypothetical comparison of two plausible synthetic routes, a classical Grignard-based approach and a more modern catalytic asymmetric approach, highlights the potential for significant improvements in efficiency.

Table 1: Comparative Evaluation of Hypothetical Synthetic Routes for this compound

ParameterRoute A: Grignard-based SynthesisRoute B: Catalytic Asymmetric Synthesis
Starting Materials 1-(benzyloxy)cyclobutane-1-carbonitrile, 2-bromopropane1-aminocyclobutanecarboxylic acid, propionaldehyde
Key Steps Grignard reaction, reduction of nitrile, deprotectionAsymmetric aldol reaction, reductive amination
Stereocontrol Poor, results in a racemic mixture requiring resolutionHigh, direct synthesis of a specific stereoisomer
Overall Yield (Hypothetical) ~30-40% after resolution~60-70%
Atom Economy Lower, due to the use of stoichiometric reagents and protecting groupsHigher, catalytic approach minimizes waste
E-Factor (Estimated) High (significant solvent and reagent waste)Lower (reduced solvent usage and catalytic nature)

The data clearly suggests that modern catalytic methods, while potentially requiring more complex catalyst systems, offer substantial advantages in terms of yield and environmental impact.

Novel Synthetic Route Development and Process Intensification

The development of novel synthetic routes for this compound is driven by the need for more sustainable, efficient, and cost-effective manufacturing processes. Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is a key aspect of this development.

Application of Green Chemistry Principles in Synthetic Design

Green chemistry principles are integral to modern synthetic design. For the synthesis of this compound, these principles can be applied in several ways:

Use of Renewable Feedstocks: Exploring routes that start from bio-based materials, such as amino acids or their derivatives.

Catalysis: Employing catalytic methods, both homogeneous and heterogeneous, to minimize the use of stoichiometric reagents. This is particularly relevant for the key bond-forming steps.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents. A visible-light photoredox-catalyzed decarboxylative radical coupling reaction of N-aryl amino acids with aldehydes or ketones in water has been described for the synthesis of 1,2-amino alcohols, representing a green approach. rsc.org

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure, reducing energy consumption.

Implementation of Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and seamless multi-step synthesis. researchgate.netnih.gov The application of flow chemistry to the synthesis of this compound could significantly improve its production.

Table 2: Hypothetical Flow Chemistry Process for a Key Intermediate of this compound

ParameterBatch ProcessFlow Process
Reaction Time Several hoursMinutes
Temperature Control Difficult to maintain isothermallyPrecise temperature control
Safety Handling of potentially hazardous intermediates in large quantitiesSmall reaction volumes enhance safety
Scalability ChallengingReadily scalable by running the process for longer
Productivity (Hypothetical) LowerHigher due to continuous operation

This table illustrates the potential benefits of applying flow chemistry, based on general principles and documented advantages in the synthesis of other active pharmaceutical ingredients. mdpi.com

Biocatalytic and Chemoenzymatic Approaches to the Compound's Synthesis

Biocatalysis and chemoenzymatic synthesis represent powerful tools for the stereoselective synthesis of chiral molecules like this compound. nih.gov Enzymes such as lipases, transaminases, and alcohol dehydrogenases can be employed to achieve high enantioselectivity under mild reaction conditions. nih.gov

A chemoenzymatic route could involve the chemical synthesis of a prochiral ketone intermediate, followed by an enzymatic reduction to selectively form the desired alcohol stereoisomer. This approach combines the flexibility of chemical synthesis with the high selectivity of biocatalysis. nih.govresearchgate.net

Table 3: Potential Enzymes for the Stereoselective Synthesis of this compound

Enzyme ClassPotential ApplicationExpected Outcome
Transaminases Asymmetric amination of a ketone precursorEnantiomerically pure amino group introduction
Alcohol Dehydrogenases Stereoselective reduction of a ketone to an alcoholFormation of a specific alcohol stereoisomer
Lipases Kinetic resolution of a racemic mixture of the final product or an intermediateSeparation of enantiomers

This table outlines potential enzymatic strategies based on their successful application in the synthesis of other chiral amino alcohols. nih.govnih.gov

The development of such biocatalytic steps is a key area of research for the sustainable production of complex chiral molecules.

Chemical Transformations and Mechanistic Studies of 2 1 Aminocyclobutyl Propan 1 Ol

Reactivity of the Primary Amine Functionality

The primary amine group in 2-(1-aminocyclobutyl)propan-1-ol is a key site for nucleophilic reactions, enabling the formation of various derivatives and heterocyclic systems. msu.edu

Nucleophilic Acyl Substitution Reactions for Amide and Urethane Formation

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in nucleophilic acyl substitution reactions. futurelearn.com This reactivity is fundamental to the formation of amides and urethanes, which are crucial linkages in many biologically active molecules and materials.

Amide Formation: The reaction of this compound with carboxylic acid derivatives, such as acyl chlorides or anhydrides, leads to the formation of the corresponding N-acylated product. libretexts.orgchemistrytalk.org The mechanism typically proceeds through a tetrahedral intermediate, which then collapses to expel a leaving group and form the stable amide bond. libretexts.org The general reactivity order for acylating agents is acyl halides > anhydrides > esters ≈ acids >> amides. libretexts.org

Urethane Formation: Similarly, the amine can react with chloroformates or isocyanates to yield urethanes (carbamates). These reactions are efficient and provide a stable linkage found in numerous pharmaceuticals and polymers.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

Reactant 1Reactant 2Product TypeKey Conditions
This compoundAcyl Chloride (R-COCl)AmideBase (e.g., triethylamine) to neutralize HCl byproduct
This compoundCarboxylic Anhydride ((RCO)₂O)AmideOften requires heating
This compoundChloroformate (R-OCOCl)UrethaneBase to scavenge HCl
This compoundIsocyanate (R-NCO)Urea DerivativeTypically proceeds without a catalyst

Cyclization and Heterocycle Formation Involving the Amine Group

The presence of both an amine and a hydroxyl group within the same molecule allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. For instance, reaction with a suitable electrophile can lead to the formation of substituted morpholine (B109124) or other nitrogen- and oxygen-containing rings. The regioselectivity of such cyclizations often depends on the reaction conditions and the nature of the electrophile. dergipark.org.tr

In reactions with difunctional reagents, such as hexachlorocyclotriphosphazatriene, amino alcohols like this compound can form both open-chain and spirocyclic products. dergipark.org.tr The amino group, being more nucleophilic than the hydroxyl group, typically reacts first. dergipark.org.tr

Derivatization for Complex Molecule Synthesis

The primary amine of this compound serves as a versatile handle for the synthesis of more complex molecules. It can undergo a wide array of transformations beyond acylation, including:

Alkylation: Reaction with alkyl halides can lead to secondary and tertiary amines. However, direct alkylation can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. msu.edu

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) forms secondary or tertiary amines.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields stable sulfonamides, a common functional group in medicinal chemistry.

These derivatizations are instrumental in modifying the physicochemical properties of the parent molecule, such as lipophilicity, basicity, and hydrogen bonding capacity, which is a key strategy in drug discovery and development. nih.gov

Reactions Involving the Propan-1-ol Moiety

The primary alcohol of the propan-1-ol fragment offers another site for chemical modification, allowing for a range of functional group interconversions, as well as oxidation and reduction reactions. solubilityofthings.com

Functional Group Interconversions (FGIs) at the Alcohol Position

The hydroxyl group can be converted into other functional groups through various substitution reactions. solubilityofthings.com These transformations are crucial for building molecular diversity and accessing different chemical functionalities.

Conversion to Halides: The alcohol can be converted to the corresponding alkyl halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu

Conversion to Ethers: Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed to form ethers.

Esterification: Fischer-Speier esterification, reacting the alcohol with a carboxylic acid under acidic conditions, produces the corresponding ester. libretexts.org

Table 2: Functional Group Interconversions of the Hydroxyl Group

Starting Functional GroupReagent(s)Resulting Functional Group
Primary Alcohol (-CH₂OH)Thionyl Chloride (SOCl₂)Alkyl Chloride (-CH₂Cl)
Primary Alcohol (-CH₂OH)Phosphorus Tribromide (PBr₃)Alkyl Bromide (-CH₂Br)
Primary Alcohol (-CH₂OH)1. NaH; 2. R-XEther (-CH₂OR)
Primary Alcohol (-CH₂OH)R-COOH, H⁺ catalystEster (-CH₂OCOR)

Selective Oxidation and Reduction Pathways of the Hydroxyl Group

The oxidation state of the carbon bearing the hydroxyl group can be readily altered.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent. libretexts.org

To Aldehyde: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will selectively oxidize the primary alcohol to an aldehyde without affecting the amine (if protected) or the cyclobutyl ring. libretexts.org

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol to a carboxylic acid. solubilityofthings.comscribd.com

Reduction: While the hydroxyl group is already in a reduced state, the propan-1-ol moiety can be involved in reactions that lead to its removal (deoxygenation), although this is a less common transformation. More relevant are reductions of derivatives of the alcohol. For example, a tosylate ester derived from the alcohol can be reduced to the corresponding alkane with a hydride reagent like lithium aluminum hydride (LiAlH₄). imperial.ac.uk

The selective manipulation of the amine and alcohol functionalities in this compound underscores its utility as a versatile building block in organic synthesis, enabling the construction of a wide range of complex and functionally diverse molecules.

Esterification and Etherification for Protecting Group Strategies

In the multistep synthesis of complex molecules, the selective protection of reactive functional groups is a critical strategy. wikipedia.org For this compound, both the primary amino and primary hydroxyl groups are nucleophilic and can participate in various reactions. organic-chemistry.org Protecting group strategies are therefore essential to achieve regioselectivity and prevent unwanted side reactions. uchicago.edu

The hydroxyl group can be converted into an ester or an ether to temporarily mask its reactivity. libretexts.org Esterification is commonly achieved by reacting the alcohol with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct. libretexts.org Similarly, etherification can be accomplished through reactions like the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide. masterorganicchemistry.com

The following tables summarize common protecting group strategies for alcohols and amines that are applicable to this compound.

Table 1: Illustrative Protecting Groups for the Hydroxyl Group

Protecting GroupReagentTypical Deprotection Conditions
Acetyl (Ac)Acetic anhydride, pyridineMild acid or base
Benzoyl (Bz)Benzoyl chloride, pyridineAcid or base (more stable than Ac)
Benzyl (Bn)Benzyl bromide, NaHHydrogenolysis (e.g., H₂, Pd/C)
Silyl Ethers (e.g., TBDMS)tert-Butyldimethylsilyl chloride, imidazoleFluoride ion (e.g., TBAF) or acid

This table presents common protecting groups for alcohols and is based on general organic chemistry principles. libretexts.org

Table 2: Illustrative Protecting Groups for the Amino Group

Protecting GroupReagentTypical Deprotection Conditions
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., TFA)
9-Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-Cl, baseBase (e.g., piperidine)
Carbobenzyloxy (Cbz)Benzyl chloroformateHydrogenolysis (e.g., H₂, Pd/C)

This table presents common protecting groups for amines and is based on general organic chemistry principles. organic-chemistry.org

Transformations of the Cyclobutane (B1203170) Ring System

The cyclobutane ring in this compound is a source of ring strain, which can be harnessed to drive unique chemical transformations. These reactions can lead to either the opening of the four-membered ring to form acyclic products or rearrangements to other cyclic systems.

The high ring strain of cyclobutanes makes them susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and catalytic methods. researchgate.net For aminocyclobutanes, these reactions can be initiated by the formation of a reactive intermediate, such as a radical or a carbocation, adjacent to the ring. researchgate.netepfl.ch For instance, oxidative ring-opening of N-acyl or N-sulfonyl aminocyclobutanes can lead to the formation of 1,3-difunctionalized acyclic compounds. epfl.ch

Rearrangement reactions of cyclobutane derivatives can also be induced. For example, the semipinacol rearrangement of cyclobutanols can lead to ring expansion, forming cyclopentanones. mdpi.com In the context of this compound, the formation of a carbocation on the carbon bearing the hydroxyl group could potentially trigger a rearrangement of the cyclobutane ring. It has been noted that the transformation of a tertiary carbocation to a secondary one can be favored if it leads to a more stable cyclopentane (B165970) from a cyclobutane ring. reddit.com

Beyond reactions that cleave the ring, the cyclobutane core itself can be functionalized. The synthesis of various substituted cyclobutane derivatives has been reported, often starting from cyclobutenes or through cycloaddition reactions. nih.govchemistryviews.org While direct derivatization of the saturated cyclobutane ring in this compound would be challenging, the synthesis of analogs with substituents on the ring is a viable strategy to explore structure-activity relationships in medicinal chemistry. acs.orgnih.gov For example, the introduction of functional groups on the cyclobutane ring can be achieved through multi-step synthetic sequences starting from more functionalized cyclobutane precursors. nih.gov

Mechanistic Investigations of Key Transformations

The mechanisms of the transformations of this compound are governed by the fundamental principles of organic reactivity.

In esterification , the Fischer esterification mechanism, which proceeds under acidic conditions, involves the protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. libretexts.org In base-catalyzed esterifications with acid chlorides or anhydrides, the base typically deprotonates the alcohol to form a more potent nucleophile.

The protection of the amine with reagents like Boc₂O involves the nucleophilic attack of the amine on the carbonyl group of the anhydride, leading to the formation of the carbamate (B1207046).

The ring-opening of aminocyclobutanes can proceed through various mechanisms depending on the reaction conditions. For example, a Lewis acid-catalyzed process can involve the formation of a zwitterionic intermediate that can be trapped by a nucleophile. epfl.ch Radical-mediated ring-opening reactions are also known, often initiated by photoredox catalysis. nih.gov

Rearrangement reactions , such as the pinacol-type rearrangements of cyclobutanols, typically proceed through a carbocation intermediate, where the migration of a carbon-carbon bond from the cyclobutane ring to the adjacent carbocationic center leads to ring expansion. mdpi.com The stereochemistry of the migrating group is often retained during this process.

Mechanistic studies on analogous systems often employ techniques such as isotopic labeling, kinetic analysis, and computational modeling to elucidate the reaction pathways. nih.gov These studies are crucial for understanding the reactivity of complex molecules like this compound and for the rational design of new synthetic methodologies.

Advanced Spectroscopic and Chromatographic Characterization in Research on 2 1 Aminocyclobutyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provides insight into the connectivity and spatial relationships of atoms within the molecule.

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Assignments

The ¹H NMR spectrum of 2-(1-aminocyclobutyl)propan-1-ol would be expected to show distinct signals for the protons of the cyclobutyl ring, the propanol (B110389) side chain, and the amine and hydroxyl groups. The cyclobutyl protons would likely appear as complex multiplets due to restricted rotation and spin-spin coupling. The protons of the propanol moiety would present as a doublet for the methyl group, a multiplet for the methine proton, and two diastereotopic protons for the methylene (B1212753) group adjacent to the stereocenter, which would likely appear as a complex multiplet.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon bearing the hydroxyl group (C1 of the propanol chain) would be expected at a downfield shift (typically 60-70 ppm), while the quaternary carbon of the cyclobutyl ring bonded to the nitrogen would also be distinct.

To definitively assign these signals, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations, allowing for the identification of adjacent protons. For example, it would show correlations between the methyl and methine protons of the propanol side chain, and among the protons of the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of the carbon signal for each proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the protons of the propanol side chain to the quaternary carbon of the cyclobutyl ring would confirm the connectivity.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles and data from similar structures.

Atom PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
C1 (CH₂) of propanol3.4 - 3.6 (m)65 - 70
C2 (CH) of propanol1.8 - 2.0 (m)35 - 40
C3 (CH₃) of propanol0.9 - 1.1 (d)15 - 20
C1' (quaternary) of cyclobutyl-55 - 60
C2'/C4' (CH₂) of cyclobutyl1.5 - 2.2 (m)30 - 35
C3' (CH₂) of cyclobutyl1.5 - 2.2 (m)15 - 20
NH₂1.2 - 2.5 (br s)-
OH1.5 - 3.0 (br s)-

Note: This is a hypothetical representation. Actual chemical shifts can vary based on solvent and other experimental conditions.

Chiral NMR and Derivatization for Enantiomeric Excess Determination

Since this compound possesses two stereocenters (C2 of the propanol chain and C1' of the cyclobutyl ring if substituted, though in this case the propanol group is at C2 of the aminocyclobutyl group, making C1' a stereocenter), it can exist as a mixture of enantiomers and diastereomers. Chiral NMR techniques are essential for determining the enantiomeric excess (ee) of a sample.

One common method involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). A CSA, such as (R)- or (S)-1-phenylethylamine, can be added to the NMR sample, leading to the formation of transient diastereomeric complexes that exhibit separate NMR signals for each enantiomer.

Alternatively, the amine or alcohol functional group can be reacted with a CDA to form stable diastereomers. For instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride can be reacted with the primary alcohol to form diastereomeric esters. The ¹H and ¹⁹F NMR spectra of these esters would show distinct signals for each diastereomer, allowing for their integration and the calculation of the enantiomeric excess. The use of CDAs often provides larger and more easily quantifiable signal separation compared to CSAs. nih.gov Chiral HPLC is another powerful technique for separating enantiomers and determining their ratios. nih.govsigmaaldrich.comyakhak.org

Dynamic NMR Studies for Conformational Analysis

The cyclobutyl ring is not planar and undergoes a rapid puckering motion at room temperature. nih.gov This conformational flexibility can be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the cyclobutyl protons.

At high temperatures, the ring puckering is fast on the NMR timescale, and the protons on each side of the ring may appear equivalent, resulting in a single, averaged signal. As the temperature is lowered, the rate of interconversion decreases. At a certain temperature, known as the coalescence temperature, the signal broadens significantly. Upon further cooling, the signal may resolve into two or more distinct signals corresponding to the axial and equatorial protons of the "frozen" conformers. By analyzing the line shape at different temperatures, the energy barrier for the ring-puckering process can be calculated, providing valuable information about the conformational dynamics of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). masonaco.orgyoutube.comthermofisher.com This allows for the determination of the elemental composition of the parent ion, which is crucial for confirming the molecular formula. For this compound (C₇H₁₅NO), the expected exact mass can be calculated and compared to the experimentally determined value.

Predicted HRMS Data for Analogs:

For a related compound, (1-aminocyclobutyl)methanol (B68218) (C₅H₁₁NO), the predicted monoisotopic mass is 101.08406 Da. nih.govuni.lu HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Adductm/z (Predicted)
[M+H]⁺102.09134
[M+Na]⁺124.07328
[M-H]⁻100.07678

Data sourced from PubChem for (1-aminocyclobutyl)methanol (CID 21624254). nih.govuni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.govreddit.com The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure.

For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could result in the loss of a propyl group or the opening of the cyclobutyl ring.

Loss of water: Dehydration from the alcohol moiety is a characteristic fragmentation for alcohols, leading to a peak at [M-18]⁺.

Loss of ammonia: Cleavage of the C-N bond can result in the loss of an amino group, giving a peak at [M-17]⁺.

Ring-opening: The cyclobutyl ring can undergo fragmentation to produce characteristic smaller ions.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the proposed structure.

Chromatographic Methods for Purity Assessment and Enantiomer Separation

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For this compound, both gas and liquid chromatography are indispensable tools for assessing its purity and for the critical task of separating its enantiomers.

The development of robust chromatographic methods is essential for determining the purity of this compound, identifying any process-related impurities or degradation products.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given the alcohol functional group in this compound, GC analysis is a viable option, often employing a flame ionization detector (FID) for its reliable and linear response to hydrocarbons. odinity.comshimadzu.comijpsdronline.com Method development would focus on optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve efficient separation. google.com A typical GC method would involve a capillary column with a stationary phase of intermediate polarity to ensure good peak shape and resolution from potential impurities.

High-Performance Liquid Chromatography (HPLC) is a more versatile technique, particularly for non-volatile or thermally labile compounds. sielc.comfishersci.comrcilabscan.comatomscientific.com For a polar compound like this compound, reversed-phase HPLC is a common approach. sielc.com Method development involves the careful selection of a stationary phase (e.g., C18 or C8), a mobile phase (typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) with a pH-adjusting additive), and a suitable detector (e.g., UV or mass spectrometry). sielc.com

Below are illustrative tables outlining potential starting conditions for GC and HPLC method development for the purity analysis of this compound.

Table 1: Illustrative GC Method Parameters for Purity Analysis

ParameterCondition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL

Due to the presence of a stereocenter, this compound exists as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are of paramount importance. ceon.rsresearchgate.net Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) to achieve separation. yakhak.orgsigmaaldrich.com

The development of a chiral HPLC method involves screening various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins, to find one that provides adequate resolution between the enantiomers. yakhak.orgsigmaaldrich.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is then optimized to fine-tune the separation. ceon.rsyakhak.org

An illustrative chiral HPLC method for the resolution of this compound enantiomers is presented below.

Table 3: Illustrative Chiral HPLC Method for Enantiomer Resolution

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 220 nm
Injection Volume 10 µL

The successful development of such a method would allow for the accurate determination of the enantiomeric excess (e.e.) of a sample, a critical quality attribute.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

While chiral chromatography can separate enantiomers, it does not inherently determine their absolute configuration (i.e., whether they are the R or S enantiomer). X-ray crystallography is the definitive technique for unambiguously determining the absolute configuration of a chiral molecule. nih.gov

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise arrangement of atoms in the molecule. mdpi.com For chiral molecules, specialized techniques in X-ray crystallography can be used to determine the absolute stereochemistry.

The data obtained from X-ray crystallography is not only crucial for assigning the absolute configuration but also provides valuable information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is vital for understanding the physical properties of the drug substance and for polymorphism studies.

An example of the type of data that would be generated from an X-ray crystallographic analysis of a single crystal of one of the enantiomers of this compound is shown in the hypothetical table below.

Table 4: Hypothetical Crystallographic Data for an Enantiomer of this compound

ParameterValue
Chemical Formula C₉H₁₉NO
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.1 Å, b = 10.5 Å, c = 15.2 Å
Volume 974.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.08 g/cm³
Absolute Configuration Confirmed as (S) or (R)

A comprehensive review of publicly available scientific literature and chemical databases indicates a notable absence of specific computational and theoretical chemistry studies focused on the compound this compound. While this molecule is documented in chemical catalogs and patents, detailed research into its molecular modeling, conformational landscape, and quantum chemical properties, as outlined in the requested structure, does not appear to be published in peer-reviewed journals or academic repositories.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis on the following topics for this specific compound:

Molecular Modeling and Conformational Landscape Analysis: No studies were found that explore the stable conformers, energy minimization, stereochemistry, or intramolecular interactions of this compound.

Quantum Chemical Calculations: There is no available research detailing Density Functional Theory (DFT) or ab initio calculations for its electronic structure, reactivity, predicted spectroscopic properties (NMR, IR), electron density distributions, molecular orbitals, or transition state modeling.

Without access to such fundamental research, any attempt to generate content for the requested sections would be purely speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.

Computational and Theoretical Chemistry Studies of 2 1 Aminocyclobutyl Propan 1 Ol

Ligand-Protein Interaction Modeling (if utilized as a scaffold for hypothetical binders, without biological activity claims)

The unique three-dimensional structure of 2-(1-Aminocyclobutyl)propan-1-ol, featuring a cyclobutyl ring, a chiral center, and both amino and hydroxyl functional groups, makes it an interesting candidate for use as a scaffold in the design of hypothetical protein binders. Ligand-protein interaction modeling, a cornerstone of computational chemistry, can be employed to predict and analyze how this scaffold might be oriented within a protein's binding site.

The process would commence with the generation of a 3D conformer of the this compound molecule. Using molecular mechanics force fields, various low-energy conformations of the molecule would be calculated to understand its flexibility and preferred shapes. These conformers could then be virtually docked into the binding sites of various proteins to explore potential interactions.

The primary interactions that would be investigated are:

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. Molecular docking simulations would identify potential hydrogen bond formation with amino acid residues such as aspartate, glutamate, serine, and threonine in a hypothetical protein target.

Van der Waals Interactions: The cyclobutyl and propyl moieties of the molecule would be assessed for non-polar interactions with hydrophobic pockets within a protein's binding site.

Electrostatic Interactions: The partial charges on the atoms of the this compound molecule would be calculated to understand the electrostatic complementarity with the binding site.

A hypothetical docking study could yield results such as those presented in the interactive table below. This table illustrates the types of interactions and the hypothetical binding energies for the scaffold in the active site of a theoretical protein.

Protein Target (Hypothetical)Key Interacting Residues (Hypothetical)Type of InteractionEstimated Binding Energy (kcal/mol)
Protease AASP-45, GLU-102Hydrogen Bond, Electrostatic-6.5
Kinase BLEU-88, VAL-96Van der Waals-5.8
Transferase CSER-21, THR-54, ILE-78Hydrogen Bond, Van der Waals-7.2

These theoretical calculations would provide a foundational understanding of how the this compound scaffold could be utilized in the rational design of more complex molecules intended to bind to specific protein targets.

QSAR/QSPR Approaches for Scaffold Modification (focused on chemical space, not biological effects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties of molecules based on their structural features. conicet.gov.ar In the context of this compound as a scaffold, QSAR/QSPR studies would focus on exploring its chemical space by predicting the physicochemical properties of its derivatives. This approach allows for the systematic in-silico modification of the scaffold to tune properties like solubility, lipophilicity, and polar surface area, without making any claims about biological activity.

The first step in a QSAR/QSPR study involves the generation of a virtual library of derivatives of this compound. This could be achieved by adding various substituents to the amino group, the hydroxyl group, or the cyclobutyl ring. For each of these virtual derivatives, a set of molecular descriptors would be calculated. These descriptors are numerical representations of the molecule's structure and can be categorized as:

Topological Descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical Descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic Descriptors: Related to the electron distribution, such as dipole moment and partial charges.

Physicochemical Descriptors: Such as logP (a measure of lipophilicity) and polar surface area (PSA).

Once the descriptors are calculated, a statistical model, often based on multiple linear regression or machine learning algorithms, is built to correlate these descriptors with a specific property of interest. conicet.gov.ar For instance, a QSPR model could be developed to predict the aqueous solubility of derivatives of the this compound scaffold.

A hypothetical QSPR study for predicting the octanol-water partition coefficient (logP) of modified this compound scaffolds might produce a dataset like the one shown in the interactive table below.

Scaffold Modification (Hypothetical)Calculated logPPolar Surface Area (Ų)Molecular Weight ( g/mol )
None (Parent Scaffold)1.546.25143.24
N-acetyl1.266.40185.28
O-methyl1.937.02157.27
3-chlorocyclobutyl2.146.25177.69

Such QSPR models would be invaluable for guiding the synthesis of new molecules based on the this compound scaffold, by allowing for the pre-screening of compounds with desired physicochemical properties. This computational approach streamlines the design process by prioritizing the synthesis of compounds that are most likely to have the desired characteristics for further investigation.

Applications of 2 1 Aminocyclobutyl Propan 1 Ol in Advanced Organic Synthesis and Materials Science Research

Utilization as a Chiral Building Block for Complex Natural Product Synthesis

There is no available literature detailing the use of 2-(1-Aminocyclobutyl)propan-1-ol as a chiral building block in the total synthesis of complex natural products. While the broader class of aminocyclobutane derivatives, such as 1-aminocyclobutanecarboxylic acid, has been incorporated into peptides and other bioactive molecules to impart conformational constraints, the specific application of the title compound remains undocumented. acs.orgnih.gov The synthesis of chiral amino alcohols is a significant area of research, with both enzymatic and chemical methods being developed for a variety of structures, but none have been reported for this compound. nih.govfrontiersin.orgwestlake.edu.cnnih.gov

Role in the Academic Synthesis of Diverse Nitrogen-Containing Heterocycles

No studies have been found that describe the use of this compound as a precursor for the synthesis of nitrogen-containing heterocycles. General methodologies for heterocycle synthesis are abundant in chemical literature, often utilizing amino alcohols as starting materials. acs.org However, the application of this particular aminocyclobutane derivative in such synthetic routes has not been reported.

Development of Novel Organocatalysts and Ligands Incorporating the Compound's Scaffold

The potential of this compound in the development of new organocatalysts or ligands for asymmetric synthesis is currently unexplored in published research. Chiral amino alcohols are a well-established class of compounds used in catalysis, but all documented examples involve different molecular scaffolds. nih.govsigmaaldrich.comrsc.org The unique steric and electronic properties of the aminocyclobutane moiety could theoretically be harnessed for catalytic applications, but no such research has been made public.

Exploration of its Potential in Advanced Materials Research

There is no evidence of this compound being investigated for applications in advanced materials science. This includes its potential use as a monomer in polymer synthesis or as a functionalization agent for nanomaterials. While polymers containing cyclobutane (B1203170) units have been synthesized and studied for their unique properties, and amine-functionalized nanoparticles are an active area of research for various applications, the specific use of this compound in these contexts is not present in the current body of scientific work. nih.govnih.govgoogle.comrsc.orgnih.gov

Future Research Directions and Emerging Paradigms for 2 1 Aminocyclobutyl Propan 1 Ol

Untapped Synthetic Methodologies and Catalytic Approaches

The synthesis of 2-(1-Aminocyclobutyl)propan-1-ol and its derivatives presents a fertile ground for the application and development of cutting-edge synthetic methodologies. Current synthetic routes, while foundational, pave the way for more efficient, stereoselective, and sustainable approaches. Future research will likely focus on several key areas:

Asymmetric Catalysis: The presence of two stereocenters in this compound makes the development of enantioselective and diastereoselective synthetic routes a paramount objective. The exploration of chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts, could provide direct access to specific stereoisomers. For instance, asymmetric hydrogenation, aminohydroxylation, or aldol-type reactions involving cyclobutyl precursors could be investigated.

C-H Activation: Direct functionalization of the cyclobutyl or propanol (B110389) backbone via C-H activation would represent a significant leap in synthetic efficiency. This would circumvent the need for pre-functionalized starting materials, reducing step counts and improving atom economy. Research into regioselective and stereoselective C-H amination or hydroxylation reactions catalyzed by metals like palladium, rhodium, or iron could yield novel pathways to the target molecule and its analogs.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control. The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to improved yields and selectivities, particularly for highly exothermic or hazardous reactions.

Exploration of Novel Chemical Transformations and Reactivity Patterns

Beyond its synthesis, the inherent reactivity of this compound offers a platform for discovering novel chemical transformations. The interplay between the primary amine, the hydroxyl group, and the strained cyclobutyl ring can be exploited to construct more complex molecular architectures.

Future investigations could explore:

Ring-Expansion and Rearrangement Reactions: The strained four-membered ring of the cyclobutyl group is prone to rearrangement under specific conditions. Studies into acid- or metal-catalyzed ring-expansion reactions could lead to the formation of five-membered nitrogen or oxygen-containing heterocycles, which are privileged structures in medicinal chemistry.

Bifunctional Catalysis: The amino alcohol moiety can act as a bifunctional unit, participating in or directing catalytic cycles. For example, it could serve as a chiral ligand for metal catalysts or as a precursor to organocatalysts where the amine and alcohol groups work in concert to activate substrates.

Derivatization and Library Synthesis: The primary amine and hydroxyl group serve as convenient handles for derivatization. High-throughput synthesis of amide, ester, and carbamate (B1207046) libraries from this compound could be employed to rapidly generate a diverse set of compounds for biological screening.

Advanced Computational Insights into its Stereochemistry and Reaction Pathways

The stereochemical complexity and potential for unique reactivity in this compound make it an ideal candidate for in-depth computational analysis. Advanced theoretical methods can provide a deeper understanding of its structure and behavior, guiding experimental efforts.

Key areas for computational research include:

Conformational Analysis: A thorough computational study of the conformational landscape of the different stereoisomers of this compound is crucial. Understanding the preferred conformations and the energy barriers between them is essential for predicting its reactivity and interaction with biological targets.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the transition states and reaction pathways of potential synthetic routes and transformations. This can help in optimizing reaction conditions and in predicting the stereochemical outcome of reactions.

Prediction of Spectroscopic Properties: Computational methods can be employed to predict spectroscopic data such as NMR chemical shifts and coupling constants for the different stereoisomers. This can be an invaluable tool for the characterization and structural assignment of newly synthesized compounds.

Computational Method Application in this compound Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of thermodynamic and kinetic parameters.
Molecular Dynamics (MD)Simulation of conformational dynamics and solvent effects.
Ab initio methodsHigh-accuracy calculation of spectroscopic properties for stereoisomer identification.

Integration into Interdisciplinary Research Areas Beyond Traditional Organic Synthesis

The unique structural features of this compound position it as a valuable building block for various interdisciplinary research fields. Its potential extends far beyond the confines of traditional organic synthesis.

Medicinal Chemistry: The aminocycloalkyl motif is present in numerous approved drugs. Future research could involve the incorporation of the this compound scaffold into new drug candidates. Its specific stereochemistry and conformational rigidity could be exploited to enhance binding affinity and selectivity for biological targets such as enzymes and receptors.

Materials Science: The amino and hydroxyl groups offer sites for polymerization. It could be explored as a monomer for the synthesis of novel polymers with unique thermal or mechanical properties. Furthermore, its chiral nature could be harnessed to create chiral polymers for applications in enantioselective separations or as chiral catalysts.

Chemical Biology: As a small molecule, this compound and its derivatives could be used as chemical probes to study biological processes. For example, fluorescently labeled analogs could be synthesized to visualize their localization and interactions within living cells.

The journey into the chemical space occupied by this compound is just beginning. The path forward is rich with opportunities for innovation, from the development of elegant and efficient synthetic methods to the exploration of its untapped reactivity and its application in solving complex problems in medicine and materials science. The concerted efforts of synthetic, computational, and interdisciplinary chemists will be crucial in unlocking the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-aminocyclobutyl)propan-1-ol, and how can reaction conditions be optimized?

  • Methodology : The synthesis of cyclobutyl-containing amino alcohols often involves multi-step sequences. For example, cyclobutanone can be converted to 1-aminocyclobutane intermediates via reductive amination or Strecker synthesis. A related protocol (Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate synthesis) involves protecting the amine group with benzyl chloroformate, followed by cyclization and deprotection steps using Pd/C . For this compound, analogous methods may employ hydroxylation of a cyclobutyl ketone precursor under controlled pH and temperature (e.g., 0–5°C for sensitive intermediates) .
  • Optimization : Monitor reaction progress via TLC and use column chromatography (silica gel, dichloromethane:methanol eluent) for purification. Adjust stoichiometry of reagents (e.g., triethylamine as a base) to minimize side reactions .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the cyclobutane ring (δ ~1.8–2.5 ppm for cyclobutyl protons) and hydroxyl/amine groups (broad signals at δ 1.5–3.0 ppm). Assign stereochemistry using NOESY or COSY for spatial correlations .
  • FTIR : Identify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches. Compare with computational spectra for validation .
  • Mass Spectrometry : Confirm molecular weight via LC-MSD (e.g., [M+H]⁺ peak at m/z corresponding to C₇H₁₅NO).

Q. What stability considerations are critical for storing and handling this compound?

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to strong acids/bases, which may degrade the cyclobutane ring .
  • Degradation Pathways : Monitor for ketone formation (oxidation of alcohol) or ring-opening under extreme pH. Use TLC or HPLC to assess purity over time .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Chiral Catalysis : Employ asymmetric hydrogenation of cyclobutyl ketones using Ru-BINAP complexes to control stereochemistry. For example, (1R,2S)-configured amino alcohols can be synthesized with >90% enantiomeric excess (ee) by optimizing catalyst loading (5–10 mol%) and hydrogen pressure (50–100 psi) .
  • Resolution Techniques : Use chiral column chromatography (e.g., Chiralpak AD-H) or enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers .

Q. How do computational models predict the biological interactions of this compound?

  • Molecular Docking : Perform docking studies (AutoDock Vina) with protein targets (e.g., kinases or GPCRs) to identify binding poses. The cyclobutyl group may occupy hydrophobic pockets, while the hydroxyl/amine groups form hydrogen bonds .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Example : If NMR signals for cyclobutyl protons overlap with other groups, use DEPT-135 or HSQC to distinguish CH₂/CH₃ environments. For conflicting mass spectra (e.g., unexpected [M+Na]⁺ adducts), recalibrate instrumentation and validate with high-resolution MS .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-amino-1-cyclobutylbutan-2-one) to identify diagnostic peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.